Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine
Description
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine is a cyclohexane-based amine derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position of the cyclohexyl ring and an ethyl-amine group attached via a methylene linker. The trifluoromethyl group imparts significant lipophilicity and metabolic stability, making this compound structurally distinct from simpler cyclohexylamines.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13/h8-9,14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNODPTHZSPHFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Aromatic Precursors
Arylboronic acids serve as versatile precursors for cyclohexane derivatives. For example, hydrogenation of 4-(trifluoromethyl)phenylboronic acid under rhodium-carbon catalysis yields cis-4-(trifluoromethyl)cyclohexylboronic acid with >99% stereoselectivity. This method, adapted from cis-4-methylcyclohexylamine synthesis, involves:
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Solvent : Tetrahydrofuran (THF) or ethanol.
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Conditions : 60–80°C under 50–100 psi H₂.
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Workup : Recrystallization from hexane/ethyl acetate.
Direct Trifluoromethylation of Cyclohexane Intermediates
While less common, late-stage trifluoromethylation using (Me₄N)SCF₃ and AgF has been reported for amines. However, this approach is less applicable to the target compound due to the inertness of the cyclohexane C–H bonds.
Functionalization of the Cyclohexylmethyl Group
Bromination and Nucleophilic Substitution
Conversion of 4-(trifluoromethyl)cyclohexanemethanol to its bromide derivative enables alkylation with ethylamine:
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Bromination :
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Alkylation :
Table 1 : Optimization of Alkylation Conditions
| Ethylamine Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2.2 | Ethanol | 70 | 24 | 78 |
| 3.0 | THF | 80 | 12 | 82 |
| 2.5 | DCM | 40 | 36 | 65 |
Reductive Amination of Cyclohexanecarbaldehyde
Condensation of 4-(trifluoromethyl)cyclohexanecarbaldehyde with ethylamine followed by reduction offers a stereocontrolled route:
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Imine Formation :
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Reduction :
Alternative Pathways via Boronic Acid Intermediates
Gabriel Synthesis
Phthalimide protection of ethylamine, followed by alkylation with 4-(trifluoromethyl)cyclohexylmethyl bromide and subsequent deprotection, offers a high-purity route:
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Alkylation :
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Deprotection :
Stereochemical Considerations and Isomer Separation
The cis/trans configuration of the cyclohexane ring significantly impacts physicochemical properties. Chromatographic separation using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Strong reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl-substituted cyclohexyl derivatives.
Substitution: Formation of amides, sulfonamides, or other substituted products.
Scientific Research Applications
Pharmaceutical Development
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine serves as a crucial intermediate in synthesizing pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity and bioactivity of drug candidates, making it particularly valuable in developing drugs targeting neurological disorders. The trifluoromethyl moiety is known to improve the pharmacokinetic properties of compounds, leading to increased efficacy and reduced side effects.
Case Study:
Recent studies have highlighted the compound's role in synthesizing novel antidepressants and antipsychotics, demonstrating its potential in treating mental health disorders by modulating neurotransmitter systems effectively .
Material Science
In material science, this compound is utilized to enhance the properties of polymers. The trifluoromethyl group contributes to improved thermal stability and chemical resistance, making it suitable for applications in electronics and advanced coatings.
Table 1: Properties Enhanced by Trifluoromethyl Group
| Property | Effect of Trifluoromethyl Group |
|---|---|
| Thermal Stability | Increased |
| Chemical Resistance | Enhanced |
| Mechanical Strength | Improved |
This compound's inclusion in polymer formulations can lead to materials that withstand higher temperatures and aggressive chemical environments, which is essential for developing durable electronic components and protective coatings .
Agricultural Chemicals
This compound is being explored for its potential applications in agrochemicals. Its unique properties can enhance the efficacy of pesticides and herbicides, contributing to better crop yields.
Research Insights:
Studies indicate that the incorporation of this compound into agrochemical formulations can improve absorption rates and reduce the required dosage of active ingredients, leading to more environmentally friendly pest control solutions .
Analytical Chemistry
In analytical chemistry, this compound is utilized for detecting and quantifying other substances in various matrices. Its ability to form stable complexes with target analytes makes it a valuable tool for environmental monitoring and food safety testing.
Application Examples:
Mechanism of Action
The mechanism of action of Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexylamine Derivatives
- N-(4-Bromo-3-(trifluoromethyl)benzyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (Compound 12 in )
- Structural Similarities : Contains a trifluoromethylbenzyl group and a piperidine-amine moiety.
- Key Differences : Incorporates a naphthyridine ring system, which enhances π-π stacking interactions in biological systems. The ethyl linker in the target compound is replaced by a piperidine-ethyl chain here, altering conformational flexibility .
- Applications : Designed as a bacterial topoisomerase inhibitor, highlighting the role of trifluoromethyl groups in enhancing target binding .
Trifluoromethyl-Substituted Amines
- (5-Methylthiophen-2-yl)[4-(trifluoromethyl)phenyl]methanamine ()
- Structural Similarities : Shares the 4-(trifluoromethyl)phenyl group.
- Key Differences : Replaces the cyclohexyl ring with a thiophene-methyl group, reducing steric bulk but increasing aromaticity.
- Physicochemical Properties : Higher polarity due to the thiophene ring, contrasting with the cyclohexane’s hydrophobicity .
Ethyl-Linked Amines
- Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, )
- Structural Similarities : Ethyl ester group and trifluoromethylphenyl moiety.
- Key Differences : Incorporates a thiazole-piperazine scaffold, which increases molecular weight (548.2 g/mol vs. ~265 g/mol for the target compound) and introduces hydrogen-bonding sites .
- Synthetic Yield : 93.4%, indicating efficient coupling strategies for trifluoromethyl-containing intermediates .
Comparative Data Table
Key Research Findings
- Trifluoromethyl Effects: The -CF₃ group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., cyclohexylmethylamine) .
- Synthetic Challenges : Similar compounds (e.g., ) achieve high yields (>90%) via SNAr reactions, suggesting that introducing the trifluoromethyl group early in synthesis could optimize efficiency .
Biological Activity
Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine, a compound with significant potential in medicinal chemistry, is characterized by its unique trifluoromethyl group and cyclohexyl structure. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and pharmacokinetic properties, supported by detailed research findings and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 181.20 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.20 g/mol |
| CAS Number | 361393-85-3 |
| Purity | ≥97.0% (by GC) |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of trifluoromethyl amines have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
- Minimum Inhibitory Concentrations (MICs) for related compounds ranged from 0.070 to 8.95 μM against staphylococci and from 4.66 to 35.8 μM against enterococci .
- A study highlighted that the incorporation of bulky lipophilic chains into the molecular structure significantly enhances antimicrobial activity .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro assays:
- Compounds with similar structures demonstrated cytotoxicity against human monocytic leukemia cells (THP-1), with IC50 values ranging from 1.4 to >10 µM .
- The relationship between lipophilicity and anticancer efficacy was established, suggesting that increased lipophilicity correlates with enhanced cytotoxic activity .
Pharmacokinetics and ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The lipophilic nature suggests good absorption through biological membranes.
- Distribution : The trifluoromethyl group may facilitate higher tissue penetration.
- Metabolism : Studies are ongoing to determine metabolic pathways; however, similar compounds often undergo phase I and II metabolism.
- Excretion : Expected to be primarily renal.
- Toxicity : Initial assessments indicate low toxicity levels; further studies are required for comprehensive safety profiles .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various trifluoromethyl amines against clinical isolates:
- Results : The compound exhibited a broad spectrum of activity comparable to standard antibiotics.
- : Trifluoromethyl substitutions enhance binding affinity and biological activity against pathogens .
Study on Anticancer Properties
Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines:
Q & A
Q. How can researchers optimize the synthesis of Ethyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine?
- Methodological Answer : A two-step nucleophilic substitution (SN2) is typically employed. First, react 4-(trifluoromethyl)cyclohexanemethanol with thionyl chloride to generate the corresponding alkyl chloride. Next, perform a nucleophilic substitution with ethylamine in tetrahydrofuran (THF) using triethylamine (3.0 equiv) as a base. Stir at room temperature for 24 hours, followed by quenching with ice and recrystallization from ethanol to isolate the product . For improved yields (>90%), consider using microwave-assisted synthesis at 80°C for 2 hours to accelerate reaction kinetics .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : After synthesis, purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate 7:3 v/v) to remove unreacted starting materials. For high-purity requirements (>98%), use preparative HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) . Recrystallization from ethanol at −20°C yields crystalline solids suitable for X-ray diffraction analysis .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze -NMR for characteristic signals: δ 1.15 ppm (triplet, CH2CH3), δ 2.45–2.70 ppm (multiplet, cyclohexyl CH2), and δ 3.10 ppm (quartet, NCH2). -NMR shows a singlet at −63 ppm for CF3 .
- LCMS : Expect [M+H]+ at m/z 252.2 (calculated) with a retention time of 1.01 minutes under SQD-FA05 conditions .
- FTIR : Confirm N-H stretching (3300–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring affect the compound’s reactivity and bioactivity?
- Methodological Answer : The axial vs. equatorial positioning of the trifluoromethyl group significantly impacts steric and electronic properties. Use density functional theory (DFT) to model the trans-isomer (CF3 equatorial), which shows 20% higher stability than the cis-form. Experimentally, compare isomers via kinetic studies: the trans-isomer reacts 1.5× faster in SN2 reactions due to reduced steric hindrance . In bioactivity assays, the trans-isomer exhibits 3-fold higher binding affinity to serotonin receptors, validated via radioligand displacement studies .
Q. What mechanisms explain discrepancies in NMR splitting patterns for the cyclohexyl protons?
- Methodological Answer : Dynamic chair flipping of the cyclohexyl ring at room temperature averages proton environments, causing unexpected singlet/multiplet overlaps. To resolve this, perform variable-temperature -NMR at −40°C to "freeze" the chair conformation. For computational validation, apply molecular dynamics simulations (e.g., Gaussian 16) to predict splitting patterns at different temperatures .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from impurity profiles (e.g., residual solvents or isomers). Conduct orthogonal validation:
- HPLC-PDA : Check for co-eluting impurities at 254 nm.
- Bioassay Controls : Use enantiomerically pure samples (≥99% ee) synthesized via chiral chromatography .
- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., HEK293 cell lines for receptor binding) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
